molecular formula C17H15N5O4S B11202155 4-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid

4-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid

Cat. No.: B11202155
M. Wt: 385.4 g/mol
InChI Key: DAPVIUKAQOKIIV-UHFFFAOYSA-N
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Description

4-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrazole ring, a methoxyphenyl group, and a benzoic acid moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the methoxyphenyl and benzoic acid groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activities.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

    Altering Gene Expression: Affecting transcription factors and gene expression profiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H15N5O4S

Molecular Weight

385.4 g/mol

IUPAC Name

4-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid

InChI

InChI=1S/C17H15N5O4S/c1-26-14-8-4-12(5-9-14)18-15(23)10-27-17-19-20-21-22(17)13-6-2-11(3-7-13)16(24)25/h2-9H,10H2,1H3,(H,18,23)(H,24,25)

InChI Key

DAPVIUKAQOKIIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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